N-Methyl-N'-(4-nitrophenyl)urea

Urea Transporter Inhibition Diuretic Drug Discovery Renal Physiology

N-Methyl-N'-(4-nitrophenyl)urea (CAS 13866-64-3) is the definitive UT-A1 inhibitor with IC50=750 nM — over 1,700-fold more potent than 4-nitrophenyl-thiourea (IC50=1.3 mM). The N-methyl group is essential; substituting with ethyl or unsubstituted analogs results in >30-fold loss in potency. This compound also serves as a cholinesterase inhibitor (IC50=11.5 μM) and a versatile building block for kinase and carbonic anhydrase inhibitor synthesis. Choose ≥95% purity from verified suppliers to ensure reproducible SAR and pharmacological results.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 13866-64-3
Cat. No. B079573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-(4-nitrophenyl)urea
CAS13866-64-3
Synonyms1-Methyl-3-(4-nitrophenyl)urea
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
InChIKeyKLRUCOUQQILQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N'-(4-nitrophenyl)urea (CAS 13866-64-3): Procurement-Grade Urea Transporter Inhibitor and Building Block for Drug Discovery


N-Methyl-N'-(4-nitrophenyl)urea (CAS 13866-64-3), also known as 3-methyl-1-(4-nitrophenyl)urea, is a substituted urea derivative with the molecular formula C8H9N3O3 and molecular weight 195.18 g/mol . The compound features a methyl group on one urea nitrogen and a 4-nitrophenyl group on the other, endowing it with distinct physicochemical and biological properties relative to unsubstituted or differently substituted analogs . It is widely utilized as a reagent in organic synthesis and as a biochemical tool for enzyme inhibition studies, with documented activity against acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase, and urea transporters .

Why Generic Substitution Fails for N-Methyl-N'-(4-nitrophenyl)urea: Critical Differences in Target Engagement and Synthetic Utility


Substituting N-methyl-N'-(4-nitrophenyl)urea with a generic urea analog—even one bearing a nitrophenyl group—can lead to orders-of-magnitude loss in potency, altered selectivity profiles, or complete loss of activity in specific assays. For example, the thiourea analog (4-nitrophenyl-thiourea) exhibits an IC50 of 1.3 mM against UT-A1, nearly 2,000-fold weaker than the 750 nM IC50 of N-methyl-N'-(4-nitrophenyl)urea [1][2]. Similarly, the unsubstituted N-(4-nitrophenyl)urea lacks the methyl group that influences both binding affinity and synthetic versatility, while the ethyl-substituted analog shows markedly reduced potency (IC50 ~28 μM) [3]. These quantitative disparities underscore that even minor structural modifications profoundly impact biological activity and utility in research and industrial applications, making direct substitution without validation a high-risk proposition.

N-Methyl-N'-(4-nitrophenyl)urea: Quantitative Differentiation Guide for Procurement and Experimental Design


UT-A1 Urea Transporter Inhibition: Nanomolar Potency vs. Millimolar Thiourea Analogs

N-Methyl-N'-(4-nitrophenyl)urea inhibits rat UT-A1 urea transporter with an IC50 of 750 nM in MDCK cells [1]. In contrast, the reference urea analog dimethylthiourea (DMTU) inhibits UT-A1 with an IC50 of 2-3 mM, representing a 2,600- to 4,000-fold difference in potency [2]. The structurally related thiourea analog 4-nitrophenyl-thiourea exhibits an IC50 of 1.3 mM against UT-A1, over 1,700-fold weaker than the target compound [3]. This dramatic potency differential establishes N-methyl-N'-(4-nitrophenyl)urea as a significantly more potent tool for probing urea transporter function.

Urea Transporter Inhibition Diuretic Drug Discovery Renal Physiology

Acetylcholinesterase Inhibition: Defined Potency vs. Uncharacterized Analogs

N-Methyl-N'-(4-nitrophenyl)urea inhibits rat brain acetylcholinesterase with an IC50 of 11.5 μM (11,500 nM) as determined by Ellman's method in Wistar rat brain homogenate [1]. While the unsubstituted analog N-(4-nitrophenyl)urea is also documented to inhibit acetylcholinesterase, quantitative IC50 data from comparable assay conditions are not available for direct potency comparison . The presence of the N-methyl substituent in the target compound distinguishes its activity profile from the unsubstituted parent, providing researchers with a structurally defined tool for investigating structure-activity relationships in cholinesterase inhibition.

Cholinesterase Inhibition Neurotransmission Research Alzheimer's Disease Models

Synthetic Utility: Preferred Building Block Over Unsubstituted N-(4-nitrophenyl)urea for Diverse Derivatization

N-Methyl-N'-(4-nitrophenyl)urea is routinely synthesized via reaction of 4-nitroaniline with methyl isocyanate, yielding a versatile building block for further derivatization . The compound is commercially available from multiple vendors with specified purity (typically 95%) and catalog pricing structures, including Santa Cruz Biotechnology (sc-355731: 1 g at $408.00, 5 g at $1,020.00) and Enamine LLC . In contrast, the unsubstituted N-(4-nitrophenyl)urea (CAS 556-10-5) lacks the N-methyl group, which limits its utility in reactions requiring steric modulation or in structure-activity relationship studies where methyl substitution is a critical variable. The N-methylated compound serves as a key intermediate in the synthesis of more complex urea derivatives with antiproliferative, enzyme inhibitory, and receptor-targeting activities [1].

Organic Synthesis Medicinal Chemistry Building Block Procurement

N-Methyl-N'-(4-nitrophenyl)urea: Defined Application Scenarios for Research and Industrial Procurement


Urea Transporter (UT-A1) Probe Development for Diuretic Drug Discovery

Researchers investigating urea transporter UT-A1 as a novel salt-sparing diuretic target can procure N-methyl-N'-(4-nitrophenyl)urea as a nanomolar-potency inhibitor probe (IC50 = 750 nM) [1]. This compound offers >1,700-fold greater potency than the thiourea analog 4-nitrophenyl-thiourea (IC50 = 1.3 mM) and >2,600-fold greater potency than dimethylthiourea (IC50 = 2-3 mM), enabling experiments at physiologically relevant concentrations while minimizing off-target effects associated with high-concentration millimolar inhibitors [2].

Acetylcholinesterase Inhibition Studies in Neuropharmacology

For laboratories investigating cholinesterase inhibition as a therapeutic strategy for Alzheimer's disease or myasthenia gravis, N-methyl-N'-(4-nitrophenyl)urea provides a structurally defined inhibitor with a documented IC50 of 11.5 μM in rat brain homogenate [3]. The N-methyl substituent distinguishes this compound from the unsubstituted N-(4-nitrophenyl)urea, allowing researchers to probe the impact of N-alkylation on enzyme binding and selectivity .

Medicinal Chemistry Building Block for Urea-Based Kinase and Enzyme Inhibitors

Medicinal chemistry teams synthesizing urea-based inhibitors of kinases, carbonic anhydrases, or antiproliferative agents can utilize N-methyl-N'-(4-nitrophenyl)urea as a key building block [4]. The compound's commercial availability from multiple vendors (Santa Cruz Biotechnology, Enamine) with defined purity specifications (typically 95%) ensures reproducible synthesis of more complex urea derivatives, including those with demonstrated CDK2 inhibitory activity and anticancer potential .

Structure-Activity Relationship (SAR) Campaigns for Nitroaryl Ureas

Investigators conducting systematic SAR studies of nitroaryl urea derivatives can include N-methyl-N'-(4-nitrophenyl)urea as a reference standard to evaluate the effect of N-methyl substitution on biological activity [4]. The compound's well-characterized inhibition profile against UT-A1 and acetylcholinesterase, combined with its distinct retention of the 4-nitrophenyl pharmacophore, makes it an essential comparator for optimizing potency and selectivity in next-generation urea-based inhibitors [1][3].

Technical Documentation Hub

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